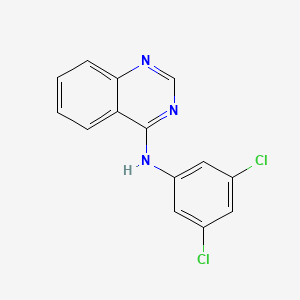

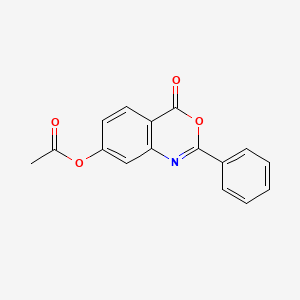

![molecular formula C20H22N2O3 B5570649 N-[5-甲基-2-氧代-1-(3-苯氧基丙基)-2,3-二氢-1H-吲哚-3-基]乙酰胺](/img/structure/B5570649.png)

N-[5-甲基-2-氧代-1-(3-苯氧基丙基)-2,3-二氢-1H-吲哚-3-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide belongs to a class of organic compounds known for their diverse range of biological activities and chemical properties. These compounds typically include various functional groups that contribute to their reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For example, Rajagopal et al. (2003) detailed the synthesis of a carcinogen model compound, showcasing the complexity involved in constructing such molecules, including the use of catalysts like Mo(CO)6 for specific oxidation steps (Rajagopal et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of an indole core, often substituted with various groups that significantly influence their physical and chemical properties. Techniques like FT-IR, 1H-NMR, and mass spectroscopy are commonly used for structural characterization, as demonstrated by Gopi and Dhanaraju (2020) in their synthesis and analysis of antioxidant acetamide derivatives (Gopi & Dhanaraju, 2020).

Chemical Reactions and Properties

These compounds can participate in a variety of chemical reactions, including nucleophilic substitution and oxidation-reduction processes. Their reactivity is often influenced by the substituents on the indole core and the presence of acetamide groups. The study by Hino et al. (1990) on the reactions of cyclic tautomers of indoleacetamides to synthesize derivatives provides insights into the types of chemical transformations these molecules can undergo (Hino et al., 1990).

科学研究应用

抗增殖活性

与N-[5-甲基-2-氧代-1-(3-苯氧基丙基)-2,3-二氢-1H-吲哚-3-基]乙酰胺结构相关的化合物的研究表明具有显著的抗增殖作用。一项研究从卷柏中分离出能够抑制SK-mel-110细胞生长并通过上调生长家族成员4抑制剂的表达在体外诱导细胞凋亡的化合物(王等人,2016)。

抗氧化特性

已经合成并评估了具有相似结构的化合物的抗氧化活性。例如,一项研究合成了新型N-(取代苯基)-2-(3-(羟亚氨基)甲基)-1H-吲哚-1-基)乙酰胺衍生物,并筛选了它们的抗氧化活性,揭示了在铁还原抗氧化能力(FRAP)和1,1-二苯基-2-苦基肼(DPPH)等方法中具有相当大的活性。在合成的化合物中,一些在低浓度下表现出显着的活性,这是由于在苯环的适当位置附着卤素,表明这些可以作为开发新的抗氧化剂的有效侧链(戈皮和达纳拉朱,2020)。

抗溃疡药物的潜力

与N-[5-甲基-2-氧代-1-(3-苯氧基丙基)-2,3-二氢-1H-吲哚-3-基]乙酰胺在结构上相关的N-苯氧基丙基乙酰胺衍生物已被合成,并显示出胃酸抗分泌和细胞保护特性。构效研究确定了具有显着开发和临床评估潜力的特定衍生物作为抗溃疡剂,突出了该化学类别的治疗多功能性(上田等人,1990)。

绿色合成方法

据报道,正在努力开发类似于N-[5-甲基-2-氧代-1-(3-苯氧基丙基)-2,3-二氢-1H-吲哚-3-基]乙酰胺的化合物的环境友好型合成方法。这些方法旨在最大程度地减少对环境的影响,同时生产潜在的镇痛和解热剂,展示了对可持续药物开发的承诺(雷迪等人,2014)。

未来方向

属性

IUPAC Name |

N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-3H-indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-9-10-18-17(13-14)19(21-15(2)23)20(24)22(18)11-6-12-25-16-7-4-3-5-8-16/h3-5,7-10,13,19H,6,11-12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGFQBOVUULRDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2NC(=O)C)CCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate](/img/structure/B5570571.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)

![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime](/img/structure/B5570669.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5570682.png)